恩替卡韦二-O-苄基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

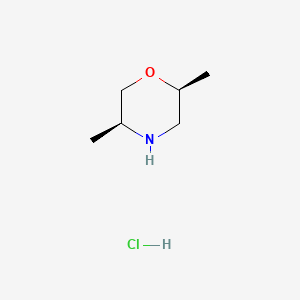

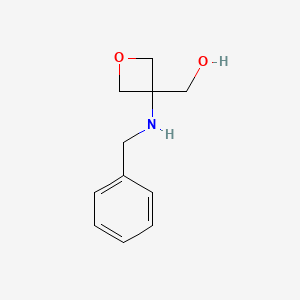

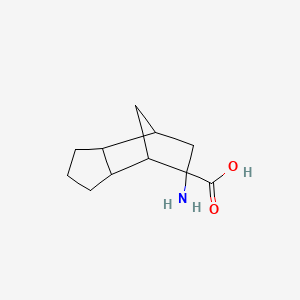

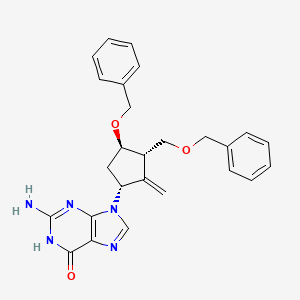

“ent-Entecavir-di-o-benzyl Ether” is a biochemical used for proteomics research . It is also known as Entecavir Impurity 1 . The molecular formula is C26H27N5O3 and the molecular weight is 457.52 .

Chemical Reactions Analysis

The specific chemical reactions involving “ent-Entecavir-di-o-benzyl Ether” are not detailed in the available resources. It is primarily used in proteomics research .Physical And Chemical Properties Analysis

The physical and chemical properties of “ent-Entecavir-di-o-benzyl Ether” include a molecular formula of C26H27N5O3 and a molecular weight of 457.52 . Further details about its physical and chemical properties are not provided in the available resources.科学研究应用

乙型肝炎的治疗

恩替卡韦推荐用于与乙型肝炎病毒相关的急性-慢性肝功能衰竭 (HBV-ACLF) 患者。 替诺福韦 (TDF) 和恩替卡韦 (ETV) 在这些患者中的疗效和安全性仍不清楚 .

蛋白质组学研究

恩替卡韦的定量

在恩替卡韦 (ENT) 降解存在的情况下,使用分光光度法和 HPLC 法对恩替卡韦 (ENT) 进行定量 .

亚胺糖的合成

报道了一种改进的氨基环戊醇 V 的立体选择性合成,该合成是人们对糖苷酶抑制剂持续感兴趣的一部分 .

2-氨基-9H-色烯[2,3-d]噻唑-9-酮的合成

开发了一种简单有效地通过铜促进级联反应合成 2-氨基-9H-色烯[2,3-d]噻唑-9-酮的方法 .

2-氨基噻唑的开发

作用机制

Target of Action

ent-Entecavir-di-o-benzyl Ether primarily targets the hepatitis B virus (HBV) polymerase . This enzyme is crucial for the replication of HBV, facilitating the synthesis of viral DNA from RNA templates .

Mode of Action

The compound acts as a nucleoside analogue, mimicking the natural nucleoside deoxyguanosine triphosphate. By competing with this substrate, ent-Entecavir-di-o-benzyl Ether inhibits the HBV polymerase’s activities, including:

Biochemical Pathways

The inhibition of HBV polymerase disrupts the viral replication cycle, leading to a reduction in viral load. This action affects the following pathways:

- RNA transcription pathway : Preventing the transcription of viral RNA into DNA, thereby halting the production of new virions .

Pharmacokinetics

The pharmacokinetic profile of ent-Entecavir-di-o-benzyl Ether includes:

These properties ensure high bioavailability and effective concentration levels in the bloodstream, enhancing its antiviral efficacy.

Result of Action

At the molecular level, the compound’s action results in:

- Improvement in liver function : Reducing liver inflammation and damage associated with chronic HBV infection .

Action Environment

The efficacy and stability of ent-Entecavir-di-o-benzyl Ether can be influenced by environmental factors such as:

- Presence of other compounds : Potential interactions with other medications or substances that affect its absorption or excretion .

Overall, ent-Entecavir-di-o-benzyl Ether represents a potent antiviral agent with a well-defined mechanism of action against HBV, offering significant therapeutic benefits for patients with chronic hepatitis B.

: Information derived from general knowledge about nucleoside analogues and their mechanisms of action

属性

IUPAC Name |

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-YPAWHYETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。